molecular formula C12H24N2O5 B1383465 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid hydrate CAS No. 1803593-59-0

2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid hydrate

Cat. No.: B1383465
CAS No.: 1803593-59-0
M. Wt: 276.33 g/mol
InChI Key: LZUSXJNWZMBMHV-UHFFFAOYSA-N
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Description

2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid hydrate is a chemical compound with the molecular formula C12H22N2O4. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid hydrate typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like Boc anhydride and acetic acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using cGMP (current Good Manufacturing Practice) guidelines. The process involves high-purity reagents and controlled environments to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid hydrate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The Boc group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like hydrochloric acid. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of piperidine and acetic acid, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid hydrate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

    Medicine: The compound is involved in the development of new pharmaceuticals, particularly in the design of protease inhibitors and other therapeutic agents.

    Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid hydrate involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites of the molecule. This selective reactivity is crucial in the synthesis of complex molecules and in the development of pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

    2-(2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: This compound is similar in structure but has a phenyl group attached, which alters its reactivity and applications.

    2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)propionic acid: This compound has a propionic acid moiety instead of acetic acid, affecting its chemical properties and uses.

Uniqueness

2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid hydrate is unique due to its specific combination of the Boc-protected piperidine and acetic acid moiety. This combination provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4.H2O/c1-12(2,3)18-11(17)13-9-4-6-14(7-5-9)8-10(15)16;/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUSXJNWZMBMHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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